D-Cyclobutylalanine
Description
D-Cyclobutylalanine, chemically designated as (R)-2-amino-3-cyclobutylpropanoic acid, is a non-proteinogenic amino acid featuring a cyclobutyl group attached to the β-carbon of the alanine backbone. Its IUPAC name is (2R)-2-amino-3-cyclobutylpropanoic acid, and it is also known as D-3-Cyclobutylalanine or AC-25306 .
Properties
Molecular Weight |
143.18 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| LogP | 1.288 |
| PSA (Polar Surface Area) | 63.32 Ų |
| Boiling Point | 274.0 ± 23.0 °C |
| Solubility | 23 g/L (25 °C) |
| Density | 1.157 ± 0.06 g/cm³ |
The compound’s cyclobutyl group introduces steric constraints and moderate ring strain, which influence its reactivity and interactions in biological systems. Its D-configuration enhances metabolic stability compared to L-enantiomers, a feature critical in peptide therapeutics .
Comparative Analysis with Structurally Similar Compounds
Enantiomeric Comparison: D- vs. L-Cyclobutylalanine
For example:
- D-Cyclohexylglycine exhibits distinct optical properties and enzyme-binding profiles compared to its L-form, which is attributed to stereospecific interactions with chiral biological targets .
- The D-configuration in D-Cyclobutylalanine likely confers resistance to enzymatic degradation, enhancing its utility in stable peptide design .
Cycloalkyl Group Size Variation
The cyclobutyl group’s four-membered ring contrasts with larger cycloalkyl substituents (e.g., cyclohexyl) in terms of steric hindrance and conformational flexibility:
Side Chain Modifications
Comparisons with amino acids bearing modified side chains highlight the role of functional groups:
| Compound | Side Chain Structure | Unique Properties |
|---|---|---|
| This compound | Cyclobutyl-propanoic acid | Rigid structure, moderate hydrophobicity |
| Cyclohexylserine | Cyclohexyl + hydroxyl | Increased polarity due to -OH group, altering solubility and H-bonding |
| D-Phenylalanine | Phenyl group | Aromatic interactions, higher LogP (2.38) |
The cyclobutyl group in this compound balances hydrophobicity and rigidity, making it versatile for peptide engineering where bulkier groups (e.g., phenyl) may cause steric clashes .
Peptide Stability
- D-amino acids like this compound resist proteolytic cleavage, enhancing peptide half-life. For instance, peptides incorporating D-alanine show prolonged antimicrobial activity compared to L-forms .
- The cyclobutyl group’s rigidity may stabilize peptide conformations, as seen in D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-alanine , where aromatic stacking and D-configuration improve receptor binding .
Comparative Bioactivity
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Potential enzyme inhibition | Cyclobutyl group disrupts substrate binding via steric hindrance |
| D-Cyclohexylglycine | Antimicrobial activity | Hydrophobic interactions with bacterial membranes |
| D-Phenylalanine | Analgesic effects | Modulation of opioid receptors |
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